Heptanedioic acid, 4,4-dicyano-, diallyl ester
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Overview
Description
Heptanedioic acid, 4,4-dicyano-, diallyl ester: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 . This compound is also known by other names such as heptanedioic acid, 4,4-dicyano-, 1,7-di-2-propen-1-yl ester . It is a derivative of heptanedioic acid where two cyano groups are attached to the fourth carbon atom, and the carboxylic acid groups are esterified with allyl alcohol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of heptanedioic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Cyano Group Introduction: The cyano groups can be introduced by reacting the corresponding diacid with a cyano group donor such as cyanogen bromide under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the cyano groups to amino groups.
Substitution: Substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines.
Substitution Products: Various esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which heptanedioic acid, 4,4-dicyano-, diallyl ester exerts its effects is not well-documented. it is believed to interact with molecular targets through its cyano and ester groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Heptanedioic acid, 4,4-dicyano-: Similar structure but without the esterification.
Heptanedioic acid, diallyl ester: Similar ester but without the cyano groups.
Other cyano-substituted diacids: Compounds with cyano groups at different positions on the carbon chain.
Uniqueness: The presence of both cyano and ester groups in the same molecule makes heptanedioic acid, 4,4-dicyano-, diallyl ester unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations.
Properties
CAS No. |
7504-74-7 |
---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4,4-dicyanoheptanedioate |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-20-13(18)5-7-15(11-16,12-17)8-6-14(19)21-10-4-2/h3-4H,1-2,5-10H2 |
InChI Key |
GNIQOVYCZKBHMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCC(CCC(=O)OCC=C)(C#N)C#N |
Origin of Product |
United States |
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